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Compound of Interest

1-Methyl-1H-pyrrole-2-carboxylic
Compound Name: o
aci

Cat. No.: B147220

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-Methyl-1H-pyrrole-2-carboxylic acid. The information presented herein is
crucial for the identification, characterization, and quality control of this molecule in research
and development settings. This document summarizes available experimental data and
provides expected values for key spectroscopic techniques, namely Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. Below are the summarized *H and expected 3C NMR data for 1-Methyl-1H-
pyrrole-2-carboxylic acid.

'H NMR Spectroscopic Data

The following table summarizes the experimental *H NMR data for 1-Methyl-1H-pyrrole-2-
carboxylic acid.
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Proton Assignment Chemical Shift (d) [ppm] Solvent

H (Carboxylic Acid) ~12.0 DMSO-ds
H-5 (Pyrrole Ring) 7.035 DMSO-ds
H-3 (Pyrrole Ring) 6.803 DMSO-ds
H-4 (Pyrrole Ring) 6.081 DMSO-ds
N-CHs (Methyl Group) 3.848 DMSO-de

Table 1: Experimental *H NMR chemical shifts for 1-Methyl-1H-pyrrole-2-carboxylic acid.[1]

13C NMR Spectroscopic Data

Experimental 3C NMR data for 1-Methyl-1H-pyrrole-2-carboxylic acid is not readily available
in the public domain. However, based on established chemical shift ranges for pyrrole
derivatives and carboxylic acids, the following table presents the expected chemical shifts.[2][3]

[4]

Carbon Assignment Expected Chemical Shift (8) [ppm]
C=0 (Carboxylic Acid) 160 - 170

C-2 (Pyrrole Ring) 125 - 135

C-5 (Pyrrole Ring) 120 - 130

C-3 (Pyrrole Ring) 110-120

C-4 (Pyrrole Ring) 105 - 115

N-CHs (Methyl Group) 35-45

Table 2: Expected 3C NMR chemical shifts for 1-Methyl-1H-pyrrole-2-carboxylic acid.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific
experimental spectrum for 1-Methyl-1H-pyrrole-2-carboxylic acid is not provided, the
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expected characteristic absorption bands are listed in the table below based on the known
absorptions for carboxylic acids and pyrrole rings.[5][6][7]

Vibrational Mode “Expected Absorption Intensity
Range (cm™?) **

O-H Stretch (Carboxylic Acid) 2500 - 3300 Strong, Broad

C-H Stretch (Aromatic/Methyl) 2850 - 3100 Medium-Strong

C=0 Stretch (Carboxylic Acid) 1680 - 1720 Strong

C=C Stretch (Pyrrole Ring) 1450 - 1600 Medium

C-N Stretch (Pyrrole Ring) 1300 - 1400 Medium

C-0O Stretch (Carboxylic Acid) 1210 - 1320 Strong

O-H Bend (Carboxylic Acid) 910 - 950 Medium, Broad

Table 3: Expected IR absorption bands for 1-Methyl-1H-pyrrole-2-carboxylic acid.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 1-Methyl-1H-
pyrrole-2-carboxylic acid are not publicly available. However, the following are general
methodologies that would be appropriate for this type of analysis.

NMR Spectroscopy Protocol

e Sample Preparation: A sample of 1-Methyl-1H-pyrrole-2-carboxylic acid (typically 5-10
mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-de) in a standard 5 mm
NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift
referencing (0 ppm).

e Instrument Setup: The NMR spectra are typically acquired on a spectrometer operating at a
frequency of 300 MHz or higher for tH NMR and 75 MHz or higher for 13C NMR.

» 1H NMR Acquisition: A standard one-pulse sequence is used to acquire the *H NMR
spectrum. Key parameters to be set include the spectral width, acquisition time, relaxation
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delay, and the number of scans.

13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the 13C
NMR spectrum, which results in a spectrum of singlets for each unique carbon atom. A larger
number of scans is usually required for 3C NMR due to the low natural abundance of the 3C
isotope.

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier
transform, followed by phase and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Sample Preparation: A small amount of the solid 1-Methyl-1H-pyrrole-2-carboxylic acid is
placed directly onto the ATR crystal.

Instrument Setup: The FT-IR spectrometer is set to acquire data in the mid-infrared range
(typically 4000-400 cm~1). A background spectrum of the clean ATR crystal is recorded first.

Data Acquisition: The sample spectrum is then recorded. The instrument measures the
absorption of infrared radiation by the sample.

Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum to produce the final IR spectrum, which is typically
plotted as transmittance or absorbance versus wavenumber (cm™2).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like 1-Methyl-1H-pyrrole-2-carboxylic acid.
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Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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